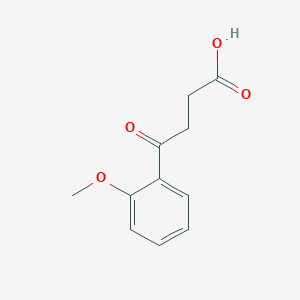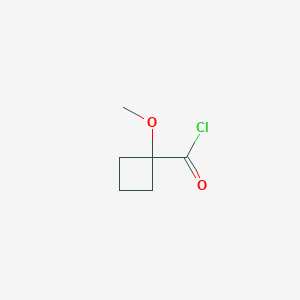![molecular formula C7H12N4O4 B023138 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide CAS No. 109629-18-7](/img/structure/B23138.png)
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide, also known as HECA, is a chemical compound that has attracted significant attention in scientific research. HECA has been found to have a wide range of applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been suggested that 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide may act by inhibiting the activity of certain enzymes, such as proteases and kinases. 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has also been found to have antioxidant properties, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses, and to have anti-inflammatory properties. 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has also been found to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a wide range of conditions. 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide is also relatively non-toxic, making it suitable for use in cell culture experiments. However, one limitation of 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide. One area of interest is the development of 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide-based compounds for use as antiviral agents and anticancer drugs. Another area of interest is the development of 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide-based herbicides and insecticides. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide, and to explore its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1,2,4-triazole-5-carboxylic acid with 2-bromoethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride to obtain 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide.
Aplicaciones Científicas De Investigación
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has been found to have a wide range of applications in scientific research. It has been used as a building block for the synthesis of various compounds, including antiviral agents and anticancer drugs. 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has also been used in the development of herbicides and insecticides.
Propiedades
Número CAS |
109629-18-7 |
|---|---|
Nombre del producto |
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide |
Fórmula molecular |
C7H12N4O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
2-[2-hydroxy-1-(2-hydroxyethoxy)ethyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C7H12N4O4/c8-6(14)7-9-4-10-11(7)5(3-13)15-2-1-12/h4-5,12-13H,1-3H2,(H2,8,14) |
Clave InChI |
QLWQRQDPDSUODR-UHFFFAOYSA-N |
SMILES |
C1=NN(C(=N1)C(=O)N)C(CO)OCCO |
SMILES canónico |
C1=NN(C(=N1)C(=O)N)C(CO)OCCO |
Sinónimos |
1-(1,5-dihydroxy-3-oxapent-2-yl)-1,2,4-triazole-5-carboxamide 5-PMPT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



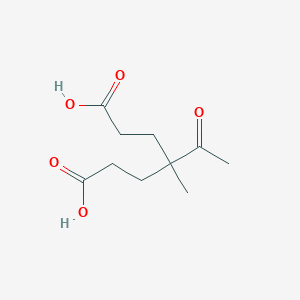
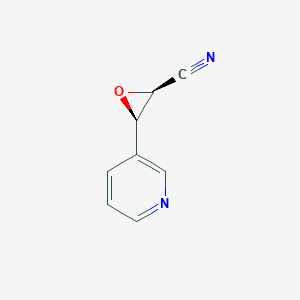
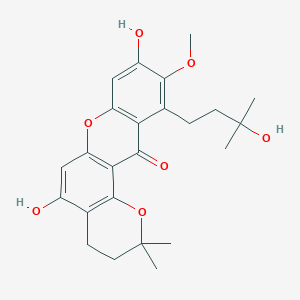
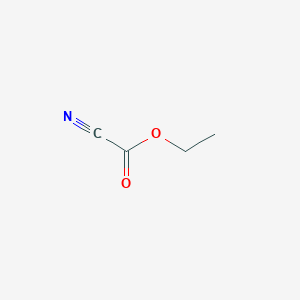
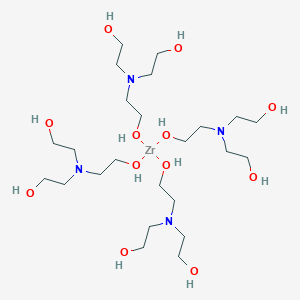

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B23089.png)
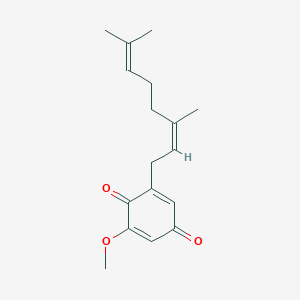
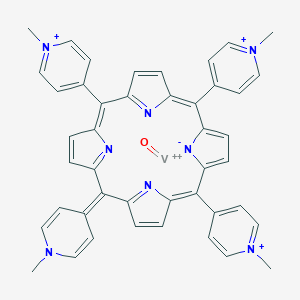
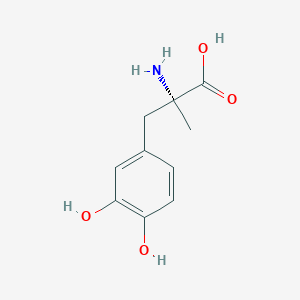
![acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B23094.png)
